4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione
Description
This tetracyclic compound features a complex framework with fused dioxa (oxygen-containing) and diaza (nitrogen-containing) rings. Its IUPAC name reflects the presence of two methyl groups at positions 4 and 6, two ketone groups (dione), and a tetracyclic system with specific bridgehead stereochemistry.
Properties
IUPAC Name |
4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17-14(19)13-12-9(8-22-15(13)18(2)16(17)20)7-21-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZCSYWZKEFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3C(COC4=CC=CC=C34)CO2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Traditional Stepwise Cyclization Approaches
The synthesis of 4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione typically begins with the assembly of simpler precursors containing chromene, pyrano, and pyrimidine moieties. A common strategy involves the sequential formation of the dioxane and diazatetracyclo rings through cyclocondensation reactions. For example, α-hydroxy acid oligomers serve as critical intermediates, undergoing vapor-phase pyrolytic ring closure over fixed-bed catalysts such as aluminum oxides or zirconium oxide. This method, adapted from lactide synthesis, achieves yields exceeding 90% under optimized temperatures (150–350°C) and avoids the formation of linear oligomers.
Key steps include:
- Precursor Activation : Esters of α-hydroxy acid dimers, particularly those derived from 2-fluoroethanol or phenol, are preferred due to their low pKa values, which facilitate deprotonation and cyclization.
- Catalytic Cyclization : Aluminum oxide catalysts with surface areas between 0.04–35 m²/g promote selective ring closure while minimizing side reactions.
One-Pot Multicomponent Reactions
Recent advancements leverage one-pot protocols to streamline synthesis. A study documented in The Royal Society of Chemistry demonstrates the condensation of 4-hydroxycoumarin with substituted benzaldehydes and ammonium acetate in melt conditions (180°C), yielding the tetracyclic core in 98% purity. Ethyl acetate and hexane mixtures (1:49 ratio) are employed for washing, effectively removing unreacted starting materials.
Table 1: Representative One-Pot Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 180°C | |
| Solvent System | Ethyl acetate/hexane (1:49) | |
| Yield | 98% | |
| Catalyst | None (thermal activation) |
Starting Materials and Precursors
α-Hydroxy Acid Derivatives
The dioxane ring in the target compound originates from α-hydroxy acid dimers, such as glycolic or lactic acid derivatives. These substrates undergo cyclodimerization to form 1,4-dioxane-2,5-diones, which are subsequently functionalized with methyl groups and nitrogenous rings. Optical purity is maintained at 50–100% enantiomeric excess through chiral auxiliary-assisted synthesis.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal cyclization occurs between 180–250°C, as lower temperatures favor linear oligomers, while higher temperatures risk decomposition. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but require careful removal during purification.
Catalytic Systems
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane gradients) resolves regioisomers, while HPLC with C18 columns ensures >99% purity for pharmacological applications.
Spectroscopic Validation
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) reveals characteristic signals at δ 3.32–3.47 (methyl groups), 4.60 (dioxane protons), and 7.07–7.46 (aromatic protons).
- IR Spectroscopy : Stretching vibrations at 1725 cm⁻¹ (C=O) and 1642 cm⁻¹ (C=N) confirm functional group integrity.
Table 2: Key Spectral Data
| Technique | Diagnostic Signals | Source |
|---|---|---|
| ¹H NMR | δ 3.37 (s, 3H, N-CH₃) | |
| ¹³C NMR | δ 162.8 (C=O) | |
| IR | 1725 cm⁻¹ (C=O stretch) |
Industrial Production and Scalability
Continuous Flow Reactors
Adoption of continuous flow systems reduces reaction times from hours to minutes, enabling kilogram-scale synthesis. A patent-pending method utilizes tubular reactors packed with zirconium oxide catalysts, achieving 85% yield at 250°C.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione (hereafter referred to as the "methoxy-phenyl analogue"), reported in multiple crystallographic studies . Key differences include:
- Substituents : The methoxy-phenyl analogue has a methoxy (-OCH₃) group at position 14 and a phenyl ring at position 9, absent in the target compound.
- Ketone Groups : The target compound is a dione (two ketones), while the analogue is a trione (three ketones).
Table 1: Structural and Crystallographic Comparison
Functional Implications
- Crystallinity: The methoxy-phenyl analogue exhibits a triclinic crystal system with hydrogen bonding involving carbonyl and methoxy groups, which may enhance stability .
- Bioactivity: While the target compound’s pharmacological profile is undocumented, related isocoumarins (e.g., bergenin, norbergenin) demonstrate antiulcer activity via prostaglandin modulation . The methoxy and phenyl groups in analogues could influence receptor binding or metabolic stability, though direct evidence is lacking.
Biological Activity
The compound 4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione is a complex organic molecule that has garnered attention for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Structural Characteristics
This compound belongs to a class of molecules characterized by a tetracyclic structure with multiple functional groups including dioxane and diazine moieties. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on pyranocoumarin derivatives have shown significant antibacterial and antifungal activities against various pathogens . The specific biological activity of this compound remains to be fully elucidated but is expected to share similar profiles due to its structural analogies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Pyranocoumarins have been noted for their ability to inhibit specific enzymes related to metabolic pathways in pathogens . This inhibition could lead to applications in therapeutic settings where enzyme modulation is beneficial.
Cytotoxicity
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, similar compounds have shown promise in inducing apoptosis in human cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression .
Case Studies
- Antifilarial Activity : A study highlighted the antifilarial properties of structurally related compounds which could provide insights into the potential use of 4,6-dimethyl-8,12-dioxa derivatives in treating filarial infections .
- Enzyme Inhibition Studies : Research focused on enzyme inhibition demonstrated that pyranocoumarin derivatives can effectively inhibit enzymes involved in the biosynthesis of essential metabolites in bacteria .
- Cytotoxicity Assays : Several assays conducted on cancer cell lines indicated that related compounds exhibit significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing 4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[...]dione?
The synthesis often involves multi-step cycloaddition or spiroannulation strategies. For example, analogous compounds are synthesized via reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and aromatic amines or benzothiazole derivatives under anhydrous conditions. Key intermediates are stabilized by intramolecular hydrogen bonding, and final products are purified via recrystallization . Cycloaddition reactions (e.g., Diels-Alder) with maleimide derivatives may also be employed, followed by functionalization with methyl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
Q. How can researchers assess the purity of this compound?
Purity is validated via melting point analysis (sharp melting range) and chromatographic techniques (e.g., thin-layer chromatography or HPLC). Elemental analysis deviations >0.3% indicate impurities .
Q. What reactivity patterns are observed with nucleophiles or electrophiles?
The diketone moiety (3,5-dione) reacts with nucleophiles (e.g., amines, hydroxylamine) to form imine or oxime derivatives. The methyl groups on the diazatetracyclo framework may undergo electrophilic substitution under acidic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. For example, similar diazatetracyclo compounds exhibit fused bicyclic systems with deviations <0.02 Å in bond lengths. Challenges include disorder in methyl or oxygen substituents, which are resolved using SHELXL refinement .
Q. How should researchers design assays to evaluate its antimicrobial activity?
Follow protocols from antiviral/antibacterial studies on analogous compounds:
- Bacterial strains : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains using agar dilution (MIC determination).
- Viruses : Use cell-based assays (e.g., VSV or HSV-1) with cytotoxicity controls. EC₅₀ values are calculated via plaque reduction .
Q. What computational methods predict its electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency. Solvent effects (e.g., polarizable continuum models) refine dipole moment and polarizability predictions. MD simulations model interactions with biological targets .
Q. How can kinetic studies elucidate its reaction mechanisms?
Monitor reaction progress via stopped-flow UV-Vis for fast kinetics (e.g., nucleophilic attacks) or NMR line-shape analysis for equilibrium constants. Isotopic labeling (¹⁸O in dione groups) traces oxygen exchange pathways .
Q. What strategies address contradictions in thermodynamic stability data?
Use Differential Scanning Calorimetry (DSC) to measure decomposition temperatures and compare with computational predictions (e.g., Gibbs free energy from DFT). Conflicting data may arise from polymorphic forms, resolved via PXRD .
Q. How can structure-activity relationships (SAR) guide derivative design?
Systematically vary substituents (e.g., methyl → ethyl, methoxy → hydroxyl) and correlate changes with bioactivity. For example, electron-withdrawing groups on the tetraene backbone enhance antiviral potency against Flaviviridae by 2–3 log units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
